ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate is a synthetic organic compound that belongs to the class of hydrazinecarboxylates. This compound features an indole moiety, which is a common structural motif in many biologically active molecules. The presence of the indole ring imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with an indole derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction may require a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted indole compounds.
Scientific Research Applications
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-(hydroxyimino)(1H-indol-3-yl)ethanoate
- Imidazo[1,5-a]indol-3-ones
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
Ethyl (2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinecarboxylate is unique due to its specific structural features, such as the combination of the indole ring with the hydrazinecarboxylate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H15N3O2 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl N-[(Z)-(1-methylindol-3-yl)methylideneamino]carbamate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)15-14-8-10-9-16(2)12-7-5-4-6-11(10)12/h4-9H,3H2,1-2H3,(H,15,17)/b14-8- |
InChI Key |
BSJFYWGNVTVHET-ZSOIEALJSA-N |
Isomeric SMILES |
CCOC(=O)N/N=C\C1=CN(C2=CC=CC=C21)C |
Canonical SMILES |
CCOC(=O)NN=CC1=CN(C2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.